molecular formula C22H34O15 B2575355 (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid CAS No. 176226-39-4

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

Cat. No.: B2575355
CAS No.: 176226-39-4
M. Wt: 538.499
InChI Key: XCXZPJYVZYGBQA-QYVHRZEDSA-N
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Description

The compound “(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid” is a complex organic molecule with multiple hydroxyl groups and a carboxylic acid functional group. This compound is characterized by its intricate structure, which includes several chiral centers and multiple rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[c]pyran ring system and the introduction of hydroxyl and carboxylic acid groups. Common synthetic routes may include:

    Formation of the Cyclopenta[c]pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of multiple hydroxyl groups and a carboxylic acid group suggests that it could interact with biological molecules such as proteins and enzymes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antioxidant, and antimicrobial activities.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups could form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid: This compound is unique due to its specific arrangement of functional groups and chiral centers.

    Other Cyclopenta[c]pyran Derivatives: Compounds with similar ring structures but different functional groups.

    Polyhydroxy Compounds: Compounds with multiple hydroxyl groups, such as sugars and sugar alcohols.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)/t6-,7+,9-,10+,11+,12+,13+,14+,15-,16-,17+,18+,20-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZPJYVZYGBQA-QKPADMPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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